molecular formula C20H19FN2O2S2 B2881603 N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 942009-78-1

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2881603
CAS No.: 942009-78-1
M. Wt: 402.5
InChI Key: XUYRDLOATNSMHN-UHFFFAOYSA-N
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Description

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O2S2 and its molecular weight is 402.5. The purity is usually 95%.
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Biological Activity

N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring, a fluorobenzyl group, and an acetamide moiety, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2O2S2C_{20}H_{19}FN_{2}O_{2}S_{2}, with a molecular weight of 402.5 g/mol. The presence of the fluorine atom in the para position of the benzyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.

Property Value
Molecular FormulaC20H19FN2O2S2C_{20}H_{19}FN_{2}O_{2}S_{2}
Molecular Weight402.5 g/mol
CAS Number942009-78-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and the fluorobenzyl group are believed to play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects including:

  • Enzyme Inhibition : Binding studies suggest that this compound can inhibit certain enzymes by occupying their active or allosteric sites.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, with promising results suggesting cytotoxic effects.

Research Findings and Case Studies

  • Antimicrobial Activity : A study conducted on the compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibits dose-dependent cytotoxicity. The IC50 values were determined to be in the low micromolar range, suggesting effective inhibition of cell proliferation.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamideChlorine substituent instead of fluorineAltered antimicrobial activity
N-(4-bromobenzyl)-2-(3-methoxyphenyl)acetamideBromine substituentReduced cytotoxicity
N-(5-chloro-2-methoxyphenyl)-2-(4-fluorobenzyl)acetamideAdditional methoxy groupEnhanced solubility and altered pharmacokinetics

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-25-18-8-4-14(5-9-18)10-19(24)23-20-22-17(13-27-20)12-26-11-15-2-6-16(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYRDLOATNSMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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